2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including those related to 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, often involves heterocyclization reactions. For example, a method described by Aquino et al. (2015) involves the heterocyclization of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, showcasing a wide range of primary amines, environmentally friendly conditions, and high yields up to 98% (Aquino et al., 2015). This method emphasizes the accessibility of starting materials and mild reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, is characterized by spectroscopic techniques. For instance, Patel et al. (2013) conducted ab initio and DFT calculations to determine the molecular structure, bond lengths, and angles of a similar compound, showcasing the precision of modern computational methods in elucidating structural details of complex organic molecules (Patel et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives engage in various chemical reactions due to their reactive sites. For example, Girgis et al. (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through reactions of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochloride, demonstrating the versatility of pyrrole compounds in forming new chemical bonds and structures (Girgis et al., 2004).
Physical Properties Analysis
The physical properties of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile and related compounds are essential for understanding their behavior in different environments. Techniques such as X-ray crystallography provide insights into the solid-state structure and intermolecular interactions, as illustrated by Patel et al. (2012), who reported the crystal structure of a similar pyrrole derivative, highlighting the significance of hydrogen bonding in the crystal packing (Patel et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, including reactivity and stability, are influenced by its functional groups. Studies like those conducted by Mahmoud and El-Sewedy (2018) on the synthesis of pyridine derivatives via multicomponent reactions provide valuable insights into the reactivity patterns and potential applications of these compounds (Mahmoud & El-Sewedy, 2018).
Scientific Research Applications
Synthesis of Heterocyclic Derivatives
2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is used in the synthesis of various heterocyclic compounds. El-Din (2003) demonstrated its application in producing pyridazine, oxazine, pyrrole, and pyrrolo[1,2‐a]quinazoline derivatives. These derivatives have potential in various fields, including medicinal chemistry and materials science (El-Din, 2003).
Regioselective Synthesis
Belikov et al. (2011) described a method for regioselective synthesis of polyfunctional 3H-pyrroles from 4-oxoalkane-1,1,2,2-tetracarbonitriles, which includes the synthesis of 5-amino-3-(2-aryl-2-oxoethyl)-3H-pyrrol-3,4-dicarbonitriles (Belikov et al., 2011).
Catalysis in Suzuki-Type C−C Coupling
Mazet and Gade (2001) explored the use of a derivative of 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile as a supporting ligand in catalysis, specifically in the Suzuki cross-coupling of phenylboronic acid with aryl bromides. This application is significant in the field of organic synthesis and pharmaceuticals (Mazet & Gade, 2001).
Synthesis of Fluorescent Compounds
Girgis et al. (2004) conducted research on synthesizing N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through a reaction involving 2-bromo-3-pyridinecarbonitriles. These compounds demonstrated fluorescence properties, suggesting applications in bioimaging and sensor technology (Girgis et al., 2004).
Synthesis of Pyrano[3,4-c]pyrrole Derivatives
Ievlev et al. (2017) developed a method for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives. These compounds have potential applications in medicinal chemistry and organic synthesis (Ievlev et al., 2017).
properties
IUPAC Name |
2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4/c7-5-3(1-8)4(2-9)6(10)11-5/h11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKMIDCZQYUXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NC(=C1C#N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346288 | |
Record name | 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | |
CAS RN |
98130-58-6 | |
Record name | 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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